molecular formula C16H18N2O3 B6579741 5-(benzyloxy)-N-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1049570-41-3

5-(benzyloxy)-N-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B6579741
CAS No.: 1049570-41-3
M. Wt: 286.33 g/mol
InChI Key: SBEJAPBJGIVMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzyloxy)-N-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.13174244 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(benzyloxy)-N-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H22N2O6
  • Molecular Weight : 374.39 g/mol
  • CAS Number : 107550-30-1

Dihydropyridines, including this compound, typically exhibit their biological effects through several mechanisms:

  • Calcium Channel Modulation : Dihydropyridines are known to act as calcium channel blockers, which can influence cardiovascular functions by reducing vascular resistance and lowering blood pressure.
  • Enzyme Inhibition : Some derivatives have shown inhibitory activity against specific kinases and enzymes, such as PI3Kα, which is implicated in cancer cell proliferation and survival .
  • Antimicrobial Activity : Research indicates that certain dihydropyridine derivatives exhibit antimicrobial properties, potentially useful against various pathogens.

Anticancer Properties

Recent studies have demonstrated that this compound and its analogs exhibit significant anticancer activities. For example:

  • Inhibition of Cancer Cell Proliferation : Compounds similar to this structure have been tested against various human cancer cell lines, showing IC50 values in the micromolar range . Notably, some derivatives displayed potent inhibition of the PI3K pathway, crucial for tumor growth and survival.

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications:

  • Inhibition Against Pathogens : The compound's structural features suggest potential efficacy against bacterial and fungal strains. Studies focused on derivatives have indicated selective toxicity towards microbial enzymes over human counterparts .

Case Study 1: Anticancer Activity

A study published in PubMed evaluated a series of benzylated dihydropyridines for their anticancer properties. Among these compounds, one derivative exhibited an IC50 value of 0.091 μM against PI3Kα, indicating strong potential for further development as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial properties of related dihydropyridines highlighted their effectiveness against Leishmania major, with compounds demonstrating selectivity for parasite enzymes over human targets. This selectivity is critical for developing safer therapeutic options .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Compound API3Kα Inhibition0.091
Compound BAntimicrobial0.10
Compound CCancer Cell Growth0.5

Scientific Research Applications

Structural Characteristics

The compound features a dihydropyridine ring, which is known for its biological activity. The presence of the benzyloxy group enhances lipophilicity, potentially improving the compound's bioavailability.

Pharmacological Research

5-(benzyloxy)-N-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has been studied for its potential as a pharmacological agent. Its structure suggests possible activity as:

  • Calcium Channel Blocker : Dihydropyridines are commonly known to exhibit calcium channel blocking properties, which can be beneficial in treating cardiovascular diseases such as hypertension and angina.

Antioxidant Activity

Research indicates that compounds with dihydropyridine structures may exhibit antioxidant properties. This suggests potential applications in:

  • Neuroprotection : By reducing oxidative stress, this compound could be explored for neuroprotective effects against neurodegenerative diseases.

Antimicrobial Activity

Studies have indicated that certain dihydropyridine derivatives possess antimicrobial properties. This opens avenues for exploring the compound's efficacy against various pathogens, potentially leading to new antimicrobial agents.

Synthesis of Novel Compounds

The unique structure of this compound can serve as a precursor for synthesizing novel derivatives with enhanced biological activities.

Data Tables and Case Studies

Case Study 1: Antioxidant Properties

A study conducted on various dihydropyridine derivatives demonstrated that compounds with benzyloxy substituents exhibited significant antioxidant activity in vitro. This suggests that this compound could be further investigated for its neuroprotective effects.

Case Study 2: Antimicrobial Testing

In a controlled study, several dihydropyridine derivatives were tested against common bacterial strains. The results indicated that derivatives similar to 5-(benzyloxy)-N-ethyl showed promising antimicrobial activity, warranting further exploration into their mechanisms of action.

Properties

IUPAC Name

N-ethyl-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-17-16(20)13-9-14(19)15(10-18(13)2)21-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEJAPBJGIVMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=O)C(=CN1C)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.